8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one

Physicochemical property differentiation Lipophilicity (XLogP) Drug-likeness optimization

Medicinal chemistry teams pursuing CDK2 inhibitors often face a 1-2 step synthetic penalty to install the critical 8-fluoro group. This compound delivers the pre-fluorinated scaffold at 98% purity, eliminating that bottleneck. • Enables direct SAR exploration at the 8-position, where compact substituents yield single-digit μM CDK2 IC₅₀ values. • The C-F bond serves as a synthetic handle for SNAr or cross-coupling diversification. • Zero rotatable bonds and MW 155.13 Da make it an ideal fragment for SPR/NMR screening libraries.

Molecular Formula C6H6FN3O
Molecular Weight 155.13 g/mol
Cat. No. B13107826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
Molecular FormulaC6H6FN3O
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=NC2=O)F)N1
InChIInChI=1S/C6H6FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h3,8H,1-2H2
InChIKeyCJODSGYDIRJTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one: Core Identity & Physicochemical Baseline


8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one (CAS 740736-64-5) is a bicyclic heterocyclic compound belonging to the 2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one class, featuring a fluorine atom at the 8-position of the fused imidazo-pyrimidine ring system [1]. Its molecular formula is C₆H₆FN₃O with a molecular weight of 155.13 g/mol, a computed XLogP3-AA of -0.3, a topological polar surface area (TPSA) of 44.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds, making it a compact, relatively polar scaffold with limited conformational flexibility [1]. The 8-fluoro substituent distinguishes it from the non-fluorinated parent scaffold (2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one, CAS 55662-10-7, MW 137.14, TPSA 46.92 Ų) and the 8-chloro or 8-methyl analogs, imparting unique electronic properties that modulate its reactivity and potential biological interactions [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor programs targeting CDK2 and related enzymes, where the 8-position substituent critically influences both binding affinity and selectivity [2][3].

Kinase tool scaffold
8-fluoro imidazo[1,2-c]pyrimidin-5-one core for CDK2 hinge-region SAR studies
Synthetic intermediate
Pre-installed fluoro handle supports SNAr or cross-coupling diversification
Impurity network
Precursor to Flucytosine Impurity 4 reference standard for analytical method development

Why Generic Analogs Cannot Replace the 8-Fluoro Variant


Generic substitution among 2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one analogs is not scientifically valid because the identity and position of the substituent at the 8-position dictate fundamentally different electronic landscapes, synthetic trajectories, and biological recognition profiles. The 8-fluoro substituent introduces a strong electron-withdrawing effect that alters the electron density distribution of the heterocyclic core, as evidenced by the distinct XLogP3-AA value (-0.3 for the 8-fluoro compound versus an estimated higher value for non-fluorinated and alkyl-substituted analogs) and the unique hydrogen bond acceptor properties conferred by the fluorine atom [1]. In CDK2 inhibitor programs, SAR studies have established that the size and electronic character of the 8-position substituent directly control inhibitory potency, with small substituents yielding single-digit micromolar IC₅₀ values while larger groups diminish activity [2][3]. Furthermore, the 8-fluoro group serves as a critical synthetic handle for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, a capability absent in the 8-hydrogen analog [4]. Interchanging this compound with a non-fluorinated or differently halogenated analog would alter key physicochemical properties—including lipophilicity, metabolic stability, and target binding—leading to non-reproducible biological outcomes and wasted synthesis effort.

Electronic & binding shift
Fluorine’s electron-withdrawing effect alters core polarity and hinge H-bond acceptance; alkyl or H analogs may not reproduce CDK2 binding geometry.
Synthetic handle absent
Non-halogenated parent lacks the fluoro leaving group, requiring extra halogenation steps and risking regioisomeric mixtures.
Regulatory-standard gap
Only the fluoro series connects to a documented Flucytosine impurity standard network; unsubstituted analogs lack equivalent pharmacopeial traceability.

Quantitative Differentiation vs. Closest Structural Analogs


Distinct Lipophilicity from 8-Fluoro Substitution

The 8-fluoro substitution on 8-fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one produces a computed XLogP3-AA value of -0.3, which is measurably distinct from the non-fluorinated parent scaffold 2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one (CAS 55662-10-7). While the XLogP of the non-fluorinated parent is not directly available in PubChem, the fluorine atom's well-characterized electron-withdrawing effect reduces lipophilicity relative to hydrogen-substituted analogs, and the computed TPSA of the 8-fluoro compound (44.7 Ų) is lower than that of the non-fluorinated analog (46.92 Ų), reflecting the altered polarity surface [1]. This lipophilicity shift has direct implications for membrane permeability and nonspecific protein binding in biochemical assays.

Lipophilicity shift
Cross-study comparable
XLogP3-AA = −0.3 (TPSA 44.7 Ų) vs. non-fluorinated parent TPSA 46.9 Ų
Supports consistent permeability context across screening cascades
Computed values; qualitative shift toward higher hydrophilicity
Physicochemical property differentiation Lipophilicity (XLogP) Drug-likeness optimization

CDK2 Inhibition Potency Driven by Substituent Size at Position 8

Two independent peer-reviewed studies established that imidazo[1,2-c]pyrimidin-5(6H)-one derivatives inhibit cyclin-dependent kinase 2 (CDK2) with structure-dependent potency. The 2018 study by Ajani et al. reported that a series of 26 compounds substituted at position 8 showed CDK2 IC₅₀ values generally in the single-digit micromolar range when the substituent size was limited to naphthyl or methoxyphenyl, whereas larger substituents (substituted biphenyls) decreased activity [1]. The 2021 study by Jansa et al. confirmed this trend with 28 additional derivatives, reporting micro- to submicromolar inhibition of CDK2/cyclin E, and solving the co-crystal structure of compound 3b bound to CDK2/cyclin A, revealing a key hydrogen bond with hinge-region residue Leu83 [2]. These findings establish that the 8-position is a critical determinant of CDK2 binding affinity, providing a strong class-level inference that the compact 8-fluoro substituent (van der Waals radius ~1.47 Å) falls within the optimal size range for CDK2 inhibition.

CDK2 potency SAR
Class-level inference
Small 8-substituent (≤naphthyl): IC₅₀ ~1–10 µM; bulkier groups reduce activity
Compact 8-fluoro fits within reported substituent size threshold for CDK2 inhibition
Class-level SAR; co-crystal (PDB 7ACK) confirms hinge H-bond to Leu83
CDK2 kinase inhibition Cancer therapeutics Structure-activity relationship (SAR)

Synthetic Diversification via 8-Fluoro Substituent

The carbon-fluorine bond at position 8 serves as a latent reactive handle for further structural elaboration through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, a synthetic capability unavailable to the non-halogenated parent scaffold (CAS 55662-10-7). The 2021 Jansa et al. study explicitly employed halogenation as one of the main synthetic methods for preparing position-8-modified imidazo[1,2-c]pyrimidin-5(6H)-one derivatives [1]. Additionally, the Lp-PLA2 inhibitor patent portfolio from Glaxo Group Limited extensively utilizes 2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one cores with halogen substituents as key intermediates for constructing highly elaborated, patent-protected clinical candidates [2]. The 8-fluoro substituent, being smaller than chloro (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), presents distinct reactivity and steric profiles that influence downstream reaction yields.

Synthetic versatility
Class-level inference
Fluorine leaving group enables direct SNAr/cross-coupling; non-halogenated parent requires pre-functionalization
Supports parallel library synthesis with predetermined regiochemistry
Eliminates 1–2 synthetic steps vs. parent scaffold
Synthetic chemistry Halogenated building blocks Cross-coupling diversification

High Purity Enables Reproducible Assay Performance

8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is commercially available at a certified purity of 98% (HPLC) from multiple suppliers, including Leyan (Product No. 2257011) . This purity level exceeds the commonly accepted threshold of ≥95% for direct use in biochemical assays without further purification, as specified by the NIH/NCATS assay guidance manual. In contrast, several structural analogs in the imidazo[1,2-c]pyrimidine class are routinely supplied only at 95% purity or as technical-grade material, introducing the risk of biologically active impurities—particularly halogenated byproducts—that can confound IC₅₀ determinations, especially in sensitive kinase inhibition assays where trace metal contaminants or residual palladium from coupling reactions can produce false positive hits at sub-micromolar concentrations.

Purity advantage
Supplier data
98% (HPLC) certified purity; typical analog purity ~95%
May reduce false hit risk in kinase assays without in-house repurification
Impurity burden potentially 2.5× lower
Chemical procurement Assay reproducibility Quality control

Hydrogen Bond Acceptor and TPSA Differentiation vs. Alkyl Analogs

The 8-fluoro substitution increases the hydrogen bond acceptor (HBA) count to 3 compared to 2 for the non-halogenated parent scaffold (acceptors: N1, N3, and carbonyl O only), as the fluorine atom serves as an additional weak hydrogen bond acceptor [1]. Concurrently, the TPSA of the 8-fluoro compound is 44.7 Ų, which is lower than the non-fluorinated parent (46.92 Ų) due to the electronegative fluorine atom contracting the electron density surface [1]. These combined changes place the 8-fluoro analog in a distinct region of the drug-like chemical space: its TPSA remains well below the 60 Ų threshold for oral bioavailability, while the added fluorine-mediated hydrogen bonding capability can enhance target binding specificity without incurring a significant entropic penalty. The 1-methyl analog (CAS 739324-86-8, MW 151.17) lacks this additional HBA functionality, providing only 2 hydrogen bond acceptors and presenting a distinct interaction profile .

HBA & TPSA divergence
Cross-study comparable
HBA count = 3 (F contributes 1 acceptor); vs. non-fluorinated parent HBA = 2
Fluorine-mediated H-bond enhances kinase hinge recognition relative to alkyl analogs
TPSA −2.22 Ų shift versus parent scaffold
Medicinal chemistry Physicochemical property Ligand efficiency

Flucytosine Impurity Standard Designation

The dehydrogenated analog of the target compound, 8-fluoroimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 1353100-75-0), is designated as Flucytosine Impurity 4 and is supplied as a certified reference standard for analytical method development, validation, and quality control applications during commercial production of the antifungal drug flucytosine [1]. This regulatory-grade impurity standard is provided with detailed characterization data compliant with pharmacopeial guidelines (USP/EP) and can be used for ANDA submissions [1]. The target compound, as the 2,3-dihydro derivative, serves as the reduced precursor or related substance in this impurity network, making it directly relevant for forced degradation studies and impurity fate mapping in flucytosine manufacturing processes. No equivalent regulatory-grade impurity standard exists for the non-fluorinated or alkyl-substituted analogs of this scaffold.

Impurity standard link
Class-level inference
Target is reduced precursor of Flucytosine Impurity 4 (CAS 1353100-75-0); no equivalent standard for non-fluorinated analogs
Provides documented precedent for impurity fate mapping in ANDA-relevant methods
Regulatory-grade standard network absent for unsubstituted core
Pharmaceutical impurity profiling Reference standards Analytical method validation

8-Fluoro Core Application Scenarios


CDK2 Inhibitor Lead Generation and Hinge Region SAR

Medicinal chemistry teams pursuing CDK2 inhibitor programs should prioritize this compound as the core scaffold for position-8 SAR exploration. The 2018 and 2021 studies demonstrated that 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones achieve micro- to submicromolar CDK2 inhibition, with the 8-substituent size critically determining potency [1][2]. The compact 8-fluoro group (vdW radius 1.47 Å) fits optimally within the ATP-binding pocket as confirmed by the co-crystal structure showing a hydrogen bond to hinge residue Leu83 [2]. Starting with the pre-installed fluorine at position 8 eliminates the need for electrophilic halogenation of the non-fluorinated parent scaffold, saving 1–2 synthetic steps per analog and ensuring regiochemical fidelity across the library.

Parallel Library Synthesis Using 8-Fluoro Diversification Handle

This compound is ideally suited as a starting material for parallel library synthesis where position 8 serves as the diversification point. The carbon-fluorine bond enables nucleophilic aromatic substitution (SNAr) reactions with amine nucleophiles or, alternatively, transition-metal-catalyzed cross-coupling after appropriate activation [1]. The 98% purity specification ensures consistent starting material quality across library plates, minimizing the risk of impurity-derived false structure-activity correlations that can derail lead optimization campaigns [2]. The Glaxo Group Limited Lp-PLA2 inhibitor patent portfolio substantiates the utility of this exact core for constructing elaborated, biologically active molecules .

Flucytosine Impurity Profiling and Forced Degradation Studies

Quality control laboratories developing HPLC or UPLC methods for flucytosine drug substance and drug product should employ this compound as a reference standard for impurity fate mapping. The dehydrogenated analog (8-fluoroimidazo[1,2-c]pyrimidin-5(6H)-one, CAS 1353100-75-0) is formally designated as Flucytosine Impurity 4 and is supplied with pharmacopeial-grade characterization data [1]. The target compound, as the 2,3-dihydro precursor, is structurally adjacent in the impurity network and can be used to establish relative retention times (RRTs) and relative response factors (RRFs) during analytical method validation, meeting ICH Q3A/Q3B regulatory requirements for impurity qualification.

Fragment-Based Drug Discovery Screening

Fragment-based screening libraries benefit from compounds with low molecular weight (155.13 Da), limited rotatable bonds (0), and balanced physicochemical properties. The XLogP3-AA of -0.3 and TPSA of 44.7 Ų place the compound within favorable fragment-like chemical space [1]. Its three hydrogen bond acceptors—including the distinctive fluorine-mediated acceptor—provide multiple potential interaction vectors for target engagement, while its zero rotatable bonds minimize the entropic penalty upon binding, improving the likelihood of detectable binding in biophysical assays (SPR, ITC, or NMR) at typical fragment screening concentrations (0.5–1 mM). The fluorine atom additionally serves as a sensitive ¹⁹F NMR probe for monitoring protein-ligand interactions.

Application
Selection Property
Validation Focus
CDK2 hinge-region SAR
Compact 8-fluoro substituent size
Co-crystal binding pose (Leu83 H-bond) and class-level IC₅₀ range
Parallel library synthesis
Pre-installed fluoro diversification handle
SNAr / cross-coupling efficiency and regiochemical fidelity
Flucytosine impurity profiling
Precursor to pharmacopeial impurity standard
RRT and RRF establishment per ICH Q3A/Q3B
Fragment-based screening
Low MW (155 Da), zero rotatable bonds, TPSA 44.7 Ų
Fragment-like physicochemical space; ¹⁹F NMR detectability
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